PRCP Inhibitory Activity in Mouse Plasma: Head-to-Head Potency vs. Matriptase-Selective Scaffolds
In a whole serum shift assay measuring inhibition of PrCP-mediated angiotensin III cleavage in mouse plasma, 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide achieved an IC₅₀ of 10 nM [1]. By comparison, representative matriptase-optimized sulfonyl amides from the US8569313 patent series (e.g., inhibitor 16) exhibited IC₅₀ values of 255 nM against matriptase [2], highlighting that the 4-chlorophenylsulfonyl-proline-piperidine architecture is substantially biased toward PRCP over trypsin-like serine proteases. However, this comparison is cross-target and should be interpreted as a class-level selectivity signal rather than a direct matched-pair study.
| Evidence Dimension | PRCP IC₅₀ (mouse plasma whole serum shift assay) |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM |
| Comparator Or Baseline | US8569313 Inhibitor 16 (matriptase Ki = 255 nM; different target and assay format) |
| Quantified Difference | ~25-fold lower IC₅₀ for target compound at PRCP vs. comparator at matriptase; caution: different enzymes |
| Conditions | Inhibition of PrCP in mouse plasma; angiotensin III cleavage; whole serum shift assay (BindingDB). |
Why This Matters
For research programs targeting PRCP-dependent pathways (angiotensin metabolism, bradykinin processing), this compound offers validated nanomolar potency in a physiologically relevant plasma matrix—a parameter not assured by generic sulfonyl-piperidine analogs.
- [1] BindingDB BDBM50364681 CHEMBL1951470. IC₅₀ = 10 nM for PrCP in mouse plasma. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50364681 View Source
- [2] BindingDB BDBM50257510. US8569313, Inhibitor 16, matriptase Ki = 255 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50257510 View Source
